molecular formula C17H16ClNO3 B1184563 Ethyl 4-{[(3-chlorophenyl)acetyl]amino}

Ethyl 4-{[(3-chlorophenyl)acetyl]amino}

Cat. No.: B1184563
M. Wt: 317.769
InChI Key: VJBRSPFDXBJXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetyl]amino}benzoate (hereafter referred to by its IUPAC name) is a synthetic organic compound with the molecular formula C₂₇H₃₂ClN₅O₅ and a monoisotopic mass of 541.209197 g/mol . Its structure features:

  • A benzoate ester core.
  • A piperazine ring substituted with a 3-chlorophenyl group.
  • A 3-oxopiperazine moiety linked via acetylated amino groups.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.769

IUPAC Name

ethyl 4-[[2-(3-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-6-8-15(9-7-13)19-16(20)11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

VJBRSPFDXBJXHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure Diversity: The benzoate core (Ethyl 4-{[...]amino}) differs from thienopyridine (KuSaSch series) and quinazoline analogs, leading to divergent electronic properties and biological targets. The piperazine and 3-oxopiperazine groups in Ethyl 4-{[...]amino} are absent in other analogs, suggesting unique binding interactions .

Substituent Position Effects: Chlorophenyl Position: KuSaSch074 (2-chloro) and KuSaSch058 (3-chloro) exhibit lower yields (25% for KuSaSch058) compared to 4p (79% with 3-chloro), indicating steric or electronic challenges in thienopyridine synthesis . Fluorophenyl Substitution: KuSaSch073 (4-fluoro) may offer enhanced metabolic stability compared to chlorophenyl analogs .

Synthetic Methods: Ethyl 4-{[...]amino} and KuSaSch series use amide coupling with chloroacetamide derivatives, but purification methods vary (e.g., crystallization vs. column chromatography) .

Table 2: Physicochemical Data
Compound Name Molecular Formula Melting Point (°C) IR/NMR Data Availability Biological Activity
Ethyl 4-{[...]amino} C₂₇H₃₂ClN₅O₅ Not reported Not reported Proposed GPCR modulation
KuSaSch058 C₂₇H₂₈Cl₂N₆O₃S Not reported Yes (IR, ¹H/¹³C NMR) Antiplasmodial (IC₅₀: <1 µM)
4p C₁₈H₁₅ClN₂O₂ Not reported Not reported Not specified
Key Observations:
  • Spectroscopic Data: KuSaSch series are well-characterized (IR, NMR), while Ethyl 4-{[...]amino} lacks detailed spectral data in the provided evidence .

Commercial and Research Relevance

  • Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate is commercially available, highlighting its utility in drug discovery .
  • The KuSaSch series represents novel antiplasmodial leads, whereas Ethyl 4-{[...]amino}’s piperazine-piperazine linkage may enable modular design for CNS-targeted drugs .

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